2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
Description
The compound 2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide features a pyrazine core substituted with a 4-benzylpiperidin-1-yl group at position 3 and a sulfanyl-acetamide moiety at position 2. The acetamide is further linked to a 4-ethoxyphenyl group.
Properties
IUPAC Name |
2-[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O2S/c1-2-32-23-10-8-22(9-11-23)29-24(31)19-33-26-25(27-14-15-28-26)30-16-12-21(13-17-30)18-20-6-4-3-5-7-20/h3-11,14-15,21H,2,12-13,16-19H2,1H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZIJWBABOIJAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CN=C2N3CCC(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide typically involves multiple steps:
Formation of the Piperidine Ring: The initial step involves the synthesis of the piperidine ring, which can be achieved through the hydrogenation of pyridine derivatives.
Pyrazine Ring Formation: The pyrazine ring is synthesized separately, often through cyclization reactions involving diamines and diketones.
Thioether Linkage: The piperidine and pyrazine rings are then linked via a thioether bond, which is formed through nucleophilic substitution reactions.
Acetamide Group Addition: Finally, the acetamide group is introduced through acylation reactions using acetic anhydride or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or the carbonyl group in the acetamide moiety.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Nitro derivatives and halogenated compounds.
Scientific Research Applications
2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in signal transduction pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, or neurotransmission, depending on its specific binding affinity and activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Variations
a) Pyrazine vs. Oxadiazole
- 2-{[5-(Diphenylmethyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}-N-(Pyrazin-2-yl)Acetamide ():
- Replaces the pyrazine-piperidine group with a 1,3,4-oxadiazole ring.
- The oxadiazole’s electron-deficient nature may enhance metabolic stability but reduce π-stacking interactions compared to pyrazine.
- The acetamide is attached to pyrazin-2-yl instead of 4-ethoxyphenyl, altering solubility and target affinity .
b) Pyrazine vs. Thiazolidinone
- N-(4-Ethoxyphenyl)-2-(4-Oxo-2-Phenylimino-1,3-Thiazolidin-5-yl)Acetamide (): Features a thiazolidinone ring, introducing hydrogen-bonding sites (C=O and NH groups). Exists as tautomers (1:1 ratio), which may complicate pharmacokinetics compared to the rigid pyrazine core in the target compound .
c) Pyrazine vs. Quinazolinone
- 2-{[3-(4-Ethoxyphenyl)-4-Oxo-3,4-Dihydroquinazolin-2-yl]Sulfanyl}-N-(2-Ethylphenyl)Acetamide (): Quinazolinone cores are associated with kinase inhibition (e.g., EGFR).
Substituent Modifications
a) Ethoxy vs. Methoxy Phenyl Groups
- Ethoxy’s longer chain may enhance hydrophobic interactions in target binding .
b) Ethoxy vs. Halogenated Phenyl Groups
- N-(4-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)Sulfanyl]Acetamide (): Chlorophenyl’s electron-withdrawing effect contrasts with ethoxy’s electron-donating nature, altering electronic distribution and binding affinity. Diaminopyrimidine cores are common in antifolates (e.g., trimethoprim), suggesting divergent biological targets .
Physicochemical and Pharmacokinetic Considerations
Biological Activity
The compound 2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its structural characteristics, biological properties, and relevant research findings.
Structural Characteristics
This compound features several notable structural elements:
- Pyrazine Ring : Contributes to the compound's reactivity and potential biological interactions.
- Piperidine Moiety : Known for its role in neuropharmacology.
- Ethoxyphenyl Group : Enhances lipophilicity and may influence receptor binding.
- Sulfanyl Group : Increases chemical reactivity, facilitating various biological interactions.
The molecular formula is with a molecular weight of 462.61 g/mol. The unique combination of these functional groups suggests multiple pathways for pharmacological activity.
Kinase Inhibition
Preliminary studies indicate that this compound may act as a kinase inhibitor , which is significant given the role of kinases in cancer signaling pathways. Compounds with similar structures have demonstrated the ability to inhibit tumor growth and induce apoptosis in cancer cells, suggesting that this compound could have therapeutic implications in oncology .
Neuroactive Properties
The presence of the piperidine and pyrazine moieties hints at potential neuroactive properties. Research into similar compounds has shown promise in treating neurodegenerative disorders, warranting further investigation into this compound's effects on neural pathways .
Understanding the mechanism of action is crucial for optimizing the pharmacological profile of this compound. Interaction studies suggest that it may bind to various biological targets, including:
- G-protein Coupled Receptors (GPCRs) : Potentially influencing neurotransmitter signaling.
- Enzymes in Cellular Signaling Pathways : May modulate various physiological responses.
Comparative Analysis
A comparative analysis with structurally similar compounds reveals insights into structure-activity relationships (SAR). For instance, compounds with a similar sulfanyl linkage have shown enhanced selectivity for certain biological targets compared to others lacking this feature.
| Compound Name | Molecular Weight | Biological Activity | Reference |
|---|---|---|---|
| Compound A | 462.61 g/mol | Kinase Inhibitor | |
| Compound B | 448.59 g/mol | Neuroprotective | |
| Compound C | 450.00 g/mol | Antineoplastic |
Case Studies
- Tumor Growth Inhibition : In vitro studies demonstrated that compounds similar to this compound significantly inhibited tumor cell proliferation in several cancer models .
- Neuropharmacological Effects : Animal models have shown that related compounds exhibit neuroprotective effects, potentially through modulation of dopaminergic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
